molecular formula C15H11FO5 B6406260 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261970-19-7

4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No.: B6406260
CAS No.: 1261970-19-7
M. Wt: 290.24 g/mol
InChI Key: FNRRATHDPUZIPB-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid (abbreviated as 5-CFP-2-MBA) is an organic compound with a molecular formula of C14H10O4F and a molecular weight of 258.22 g/mol. It is a white crystalline solid that has been studied extensively for its potential use in scientific research. 5-CFP-2-MBA has been found to have a variety of applications in the field of biochemistry and physiology, and it has been used in laboratory experiments to study a number of biochemical and physiological processes.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been found to be a useful tool for studying the effects of various drugs on the central nervous system, as well as for studying the effects of various hormones on cell signaling pathways. Additionally, 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of certain drugs on the immune system and to investigate the role of certain enzymes in metabolic pathways.

Mechanism of Action

The exact mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and hormones. It is also thought to act as an agonist of certain G-protein coupled receptors, which can lead to changes in the activity of certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% have been studied extensively. It has been found to have a variety of effects on the central nervous system, including effects on neurotransmitter levels, receptor activity, and synaptic plasticity. Additionally, 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% has been found to have effects on the immune system, including effects on cytokine production, cell proliferation, and cell death.

Advantages and Limitations for Lab Experiments

The use of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it should be noted that 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% has not been approved for use in humans, and its effects on humans are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% in scientific research. For example, further research could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95%, such as its potential use as an anti-inflammatory or an anti-cancer agent. Finally, further research could be conducted to investigate the potential use of 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% as a tool for studying the effects of various drugs on the central nervous system.

Synthesis Methods

4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% can be synthesized in a two-step process from 4-fluoro-2-methoxybenzoic acid. The first step involves the conversion of 4-fluoro-2-methoxybenzoic acid to 4-fluoro-2-methoxybenzoyl chloride by reaction with thionyl chloride. The second step involves the reaction of 4-fluoro-2-methoxybenzoyl chloride with 5-carboxy-2-fluorophenol to form 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95%. This synthesis method has been found to be reliable and efficient, and it can be used to produce 4-(5-Carboxy-2-fluorophenyl)-2-methoxybenzoic acid, 95% in high yields.

Properties

IUPAC Name

4-(5-carboxy-2-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-7-8(2-4-10(13)15(19)20)11-6-9(14(17)18)3-5-12(11)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRRATHDPUZIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690966
Record name 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-19-7
Record name 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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